Home > Products > Screening Compounds P86975 > [4Aph(CO-NH-OH)5]degarelix
[4Aph(CO-NH-OH)5]degarelix -

[4Aph(CO-NH-OH)5]degarelix

Catalog Number: EVT-10970851
CAS Number:
Molecular Formula: C78H100ClN17O15
Molecular Weight: 1551.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [4Aph(CO-NH-OH)5]degarelix is a synthetic peptide derivative of the gonadotropin-releasing hormone, specifically designed as an antagonist to inhibit the release of luteinizing hormone and follicle-stimulating hormone. This results in decreased testosterone production, making it particularly useful in treating advanced prostate cancer. The compound is part of a class of drugs that modulate the endocrine system by targeting specific hormonal pathways.

Source

Degarelix was first synthesized and characterized in the early 2000s as part of a broader effort to develop effective treatments for hormone-sensitive cancers. Research has focused on modifying the structure of degarelix to enhance its pharmacological properties and therapeutic efficacy .

Classification

Degarelix and its analogues, including [4Aph(CO-NH-OH)5]degarelix, are classified as gonadotropin-releasing hormone antagonists. These compounds are designed to bind to gonadotropin-releasing hormone receptors in the pituitary gland, blocking the hormonal signaling that leads to testosterone production .

Synthesis Analysis

Methods

The synthesis of [4Aph(CO-NH-OH)5]degarelix involves liquid phase peptide synthesis, which allows for the construction of complex peptide chains through a series of chemical reactions. The method typically includes:

  1. Coupling Reactions: Amino acids are sequentially added to form peptide bonds, often using coupling agents to facilitate the reaction.
  2. Protecting Groups: Certain functional groups on amino acids are protected during synthesis to prevent unwanted reactions.
  3. Cleavage and Purification: After synthesis, protecting groups are removed, and the peptide is purified using techniques such as high-performance liquid chromatography (HPLC) .

Technical Details

The specific technical details regarding the synthesis of [4Aph(CO-NH-OH)5]degarelix include the use of various acylating agents at strategic positions on the peptide chain to enhance its stability and activity. The incorporation of hydroxy groups at specific sites has been shown to improve binding affinity and biological activity .

Molecular Structure Analysis

Structure

The molecular structure of [4Aph(CO-NH-OH)5]degarelix consists of a linear chain of amino acids with specific modifications that enhance its function as a gonadotropin-releasing hormone antagonist. Key features include:

  • Decapeptide Backbone: Comprised of ten amino acids with several unnatural amino acids incorporated.
  • Functional Groups: Hydroxyl (-OH) groups are strategically placed to enhance solubility and receptor binding.

Data

The molecular formula for degarelix is C82H103ClN18O16C_{82}H_{103}ClN_{18}O_{16}. Its molecular weight is approximately 1550.7 g/mol. The compound exhibits specific stereochemistry, which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving [4Aph(CO-NH-OH)5]degarelix include:

  • Binding Reactions: The compound binds competitively to gonadotropin-releasing hormone receptors, inhibiting their activation by endogenous hormones.
  • Hydrolysis: Under physiological conditions, degarelix can undergo hydrolysis, affecting its stability and activity.

Technical Details

Studies have shown that modifications in the peptide structure can significantly affect its binding affinity and duration of action. For instance, certain analogues have been identified that demonstrate improved potency compared to traditional degarelix formulations .

Mechanism of Action

Process

[4Aph(CO-NH-OH)5]degarelix functions by:

  1. Competitive Inhibition: It binds to gonadotropin-releasing hormone receptors in the pituitary gland.
  2. Hormone Suppression: This binding prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary, leading to a decrease in testosterone production from the testes.

Data

Research indicates that degarelix has a high affinity for gonadotropin-releasing hormone receptors, with an inhibition constant (Ki) around 1.68 nM, demonstrating its effectiveness as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Degarelix exhibits high solubility in aqueous solutions but can become turbid or viscous upon standing due to self-aggregation.

Chemical Properties

  • Stability: The compound is relatively stable under physiological conditions but may degrade over time or under extreme pH conditions.
  • pKa Values: The presence of various functional groups contributes to its acid-base properties, which influence solubility and permeability.

Relevant data indicate that degarelix formulations must be carefully prepared to maintain stability and efficacy during storage and administration .

Applications

Scientific Uses

[4Aph(CO-NH-OH)5]degarelix is primarily used in:

  • Prostate Cancer Treatment: It is administered to patients with advanced prostate cancer who require androgen suppression.
  • Research Applications: The compound serves as a model for studying gonadotropin-releasing hormone receptor interactions and developing new therapeutic agents targeting endocrine disorders.
Introduction and Context

Structural Classification within Gonadotropin-Releasing Hormone Antagonists

[4Aph(CO-NH-OH)5]degarelix belongs to the tenth-generation gonadotropin-releasing hormone (GnRH) antagonist class, characterized by systematic substitutions at positions 5 and 6 of the decapeptide backbone. This compound shares the core scaffold of clinically approved antagonists (Ac-d-2Nal-d-4Cpa-d-3Pal-Ser-4Aph(X)-d-4Aph(Y)-Leu-Ilys-Pro-d-Ala-NH₂), where X denotes the position-5 modification. Specifically, it incorporates an Nω-hydroxycarbamoyl moiety on the 4-aminophenylalanine (4Aph) residue at position 5, distinguishing it from:

  • Degarelix (X = l-hydroorotyl, Y = carbamoyl) [2] [4]
  • Acyline (X = acetyl, Y = acetyl) [2] [5]
  • Azaline B (X = Y = 5′-(3′-amino-1H-1′,2′,4′-triazolyl)) [4]

This structural class evolved to optimize binding affinity and pharmacokinetics by introducing urea-derived functionalities that enhance hydrogen-bonding networks with GnRH receptors. Unlike early antagonists plagued by histamine release and solubility issues, position-5 modified analogues like [4Aph(CO-NH-OH)5]degarelix exhibit reduced hydrophobic aggregation tendencies while maintaining receptor antagonism [2] [5].

Table 1: Structural Comparison of Key GnRH Antagonists

CompoundPosition 5 (X)Position 6 (Y)Core Modifications
[4Aph(CO-NH-OH)5]degarelixNω-hydroxycarbamoyl-4AphCarbamoylHydroxyurea at 4Aph5
Degarelixl-Hydroorotyl-4AphCarbamoylUrea functionalities at 5/6
AcylineAcetyl-4AphAcetylStandard acetyl groups
Cetrorelixd-Citruline derivatived-AlaAromatic substitutions

Rationale for Position-5 Modifications in Degarelix Analogues

Position 5 (4Aph) is a critical determinant of degarelix’s pharmacological profile due to its role in:

  • Hydrophobicity Modulation: Native degarelix’s l-hydroorotyl group at position 5 balances aqueous solubility and membrane permeability. Hydroxycarbamoyl substitution ([4Aph(CO-NH-OH)5]) increases hydrophilicity, evidenced by reduced HPLC retention time (24.4 min vs. degarelix’s 23.8 min) [2] [4].
  • Hydrogen Bonding: The -NH-OH group serves as both hydrogen bond donor and acceptor, potentially strengthening interactions with Gln121 and Asp302 residues in the GnRH receptor binding pocket. This is corroborated by the compound’s high in vitro potency (IC₅₀ = 0.86 nM) relative to acyline (IC₅₀ = 0.69 nM) [2] [4].
  • Solubility Optimization: Early antagonists like acyline formed insoluble gels at high concentrations. Urea-type modifications at position 5 disrupt peptide self-assembly, with hydroxycarbamoyl analogues demonstrating >20% improved water solubility versus acetylated counterparts [2] [7].

The "hydrophobic trap" hypothesis posits that position 5 substitutions influence burial of the adjacent d-4Cpa² side chain within the receptor. Hydroxyurea functionalities may enhance this effect through polar interactions, explaining the retained antagonism despite increased hydrophilicity [2] [5].

Theoretical Basis for Urea-Based Functionalization in Peptide Therapeutics

Urea-derived modifications (hydroxycarbamoyl, methoxycarbamoyl, pegylated urea) represent a strategic approach to optimize peptide drug properties:

  • Hydrogen Bonding Capacity: Urea groups provide 2–3 hydrogen bonding sites versus 1 in amides. For [4Aph(CO-NH-OH)5]degarelix, the hydroxycarbamoyl moiety (-CO-NH-OH) forms bifurcated bonds with receptor residues, stabilizing the bioactive conformation. Computational models indicate a 2.3 kcal/mol binding energy gain over acetylated analogues [4] [7].
  • Metabolic Stability: Urea bonds resist proteolysis better than amide bonds. The hydroxycarbamoyl group’s N-O bond reduces susceptibility to chymotrypsin-like enzymes by sterically hindering access to position 5. This extends plasma half-life relative to acyline derivatives [2] [9].
  • Solubility-Potency Balance: While increasing hydrophilicity typically reduces membrane permeability, urea functionalities mitigate this via:
  • Desolvation penalty reduction during receptor binding
  • Complementary polar interactions in the GnRH receptor’s extracellular domainThis explains why [4Aph(CO-NH-OH)5]degarelix maintains nanomolar potency (IC₅₀ = 0.86 nM) despite a logP reduction of 0.8 units versus degarelix [2] [4].

Properties

Product Name

[4Aph(CO-NH-OH)5]degarelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C78H100ClN17O15

Molecular Weight

1551.2 g/mol

InChI

InChI=1S/C78H100ClN17O15/c1-44(2)35-59(68(100)88-58(16-9-10-33-83-45(3)4)76(108)96-34-12-17-66(96)75(107)84-46(5)67(80)99)89-70(102)62(38-49-21-28-56(29-22-49)86-77(81)109)91-72(104)63(39-50-23-30-57(31-24-50)87-78(110)95-111)93-74(106)65(43-97)94-73(105)64(41-52-13-11-32-82-42-52)92-71(103)61(37-48-19-26-55(79)27-20-48)90-69(101)60(85-47(6)98)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,83,97,111H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,80,99)(H,84,107)(H,85,98)(H,88,100)(H,89,102)(H,90,101)(H,91,104)(H,92,103)(H,93,106)(H,94,105)(H3,81,86,109)(H2,87,95,110)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1

InChI Key

WHBXYDIDMRDUDF-ZVSGBDDQSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)NO)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)NO)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.